molecular formula C19H15FN4O B2529974 6-(4-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 941915-03-3

6-(4-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Numéro de catalogue B2529974
Numéro CAS: 941915-03-3
Poids moléculaire: 334.354
Clé InChI: DSPKSCOEOWBRMG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 6-(4-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a derivative within the broader class of pyrazolopyridine and pyridazinone compounds. These compounds have been extensively studied due to their potential pharmacological properties, including their roles as aldose reductase inhibitors, which could be beneficial for treating complications of diabetes, and their antibacterial activities .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of various precursors such as amino-pyrazoles, aromatic aldehydes, and pyruvic acid to form pyrazolopyridine derivatives . For instance, the synthesis of isoxazolo-[3,4-d]-pyridazin-7-(6H)-one derivatives, which are structurally related to the compound of interest, involves simplified substrates that lead to the formation of new aldose reductase inhibitors . Similarly, the synthesis of pyrazolo[3,4-d]pyrimidines from 6-(benzylidenehydrazino)uracils through thermolysis or photolysis indicates the potential synthetic pathways that could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazolopyridine and pyridazinone derivatives is characterized by the presence of a pyrazole ring fused to a pyridine or pyridazinone moiety. The presence of substituents such as fluorobenzyl groups can significantly affect the compound's interaction with biological targets. For example, the presence of a phenyl group carrying an electron-withdrawing substituent, such as a fluorine atom, has been shown to be beneficial for the inhibitory activity of these compounds .

Chemical Reactions Analysis

The chemical reactivity of pyrazolopyridine derivatives is influenced by the substituents on the aromatic rings. For example, the conversion of 6-fluorobenzo[b]pyran-4-one to various derivatives through reactions with aromatic aldehydes, phenylhydrazine, and thiourea demonstrates the versatility of these compounds in undergoing chemical transformations . These reactions can lead to the formation of a variety of heterocyclic compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyridine and pyridazinone derivatives are determined by their molecular structures. The presence of electron-withdrawing groups such as fluorine can affect the compound's acidity, basicity, solubility, and stability. The characterization of these compounds typically involves Mass, IR, 1H, 13C NMR spectra, and CHN analysis data, which provide insights into their structural and electronic configurations . These properties are crucial for understanding the compound's behavior in biological systems and for optimizing its pharmacological profile.

Applications De Recherche Scientifique

Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity

A study by Hammam et al. (2005) explored the synthesis of fluoro-substituted benzo[b]pyran derivatives, leading to compounds with significant anticancer activity against lung, breast, and CNS cancer cell lines. The research highlights the potential of fluoro-substituted compounds in the development of cancer therapeutics Hammam, O. A. El-Salam, A. Mohamed, & N. A. Hafez, 2005.

Synthesis and Anticonvulsant Activity of Pyrazolo[3,4-d]pyrimidines

Kelley et al. (1995) investigated the anticonvulsant activity of N-benzylpyrrolo[2,3-d]-, pyrazolo[3,4-d]-, and triazolo[4,5-d]pyrimidines. These compounds, containing modifications to the imidazole ring of a known anticonvulsant, showed varying levels of activity, providing insights into the structural requirements for anticonvulsant efficacy Kelley, R. G. Davis, Ed W. McLean, R. Glen, F. Soroko, & B. Cooper, 1995.

GPR39 Agonists Allosterically Modulated by Zinc

Sato et al. (2016) discovered novel GPR39 agonists through small-molecule screening. These kinase inhibitors showed allosteric modulation by zinc, indicating a potential for therapeutic application in modulating G protein–coupled receptor activity Sato, Xi-Ping Huang, W. Kroeze, & B. Roth, 2016.

Antitumor Benzothiazoles with Fluorinated Derivatives

Hutchinson et al. (2001) focused on synthesizing mono- and difluorinated benzothiazoles, demonstrating potent cytotoxic activity against certain breast cancer cell lines. This study underscores the therapeutic potential of fluorinated compounds in cancer treatment Hutchinson, M. Chua, H. Browne, V. Trapani, T. Bradshaw, A. Westwell, & M. Stevens, 2001.

Novel Pyrazoles with Anticancer Potential

A study by Liu et al. (2019) synthesized and evaluated pyrazole derivatives containing benzo[d]thiazole and aminoguanidine units for their cytotoxic and apoptotic activities against various cancer cell lines, identifying compounds with potential as anticancer agents Liu, M. Gao, Q. Huo, Tao Ma, Ying Wang, & Cheng-Zhu Wu, 2019.

Propriétés

IUPAC Name

6-[(4-fluorophenyl)methyl]-4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O/c1-13-17-11-21-24(16-5-3-2-4-6-16)18(17)19(25)23(22-13)12-14-7-9-15(20)10-8-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPKSCOEOWBRMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.